5-Chloro-2,3-difluorobenzonitrile
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Overview
Description
5-Chloro-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-difluorobenzonitrile can be synthesized through a halogen exchange reaction. This involves reacting the corresponding chlorobenzonitriles with an alkali metal fluoride in the presence of a quaternary ammonium compound as a catalyst . The reaction typically takes place in aprotic dipolar solvents at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase transfer catalysts to improve yield and reaction efficiency. The process may also include solvent-free conditions to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions, where chlorine atoms are replaced by fluorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Halogen Exchange: Potassium fluoride (KF) and tetraphenylphosphonium bromide (Ph4PBr) in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Scientific Research Applications
5-Chloro-2,3-difluorobenzonitrile is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various fluorinated compounds.
Biology: It is used in the development of bioactive molecules for pharmaceutical research.
Medicine: It plays a role in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluorobenzonitrile involves its ability to undergo halogen exchange and coupling reactions, which allows it to form various derivatives and intermediates. These reactions are facilitated by the presence of catalysts and specific reaction conditions that promote the desired transformations .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzonitrile: Similar in structure but lacks the chlorine atom.
5-Chloro-2-fluorobenzonitrile: Similar but has only one fluorine atom.
Uniqueness
5-Chloro-2,3-difluorobenzonitrile is unique due to its combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific halogenation patterns .
Properties
IUPAC Name |
5-chloro-2,3-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPKTCIAWKAIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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